Purity and Supply Consistency: Target Compound vs. Spiro Analog
The target compound is available in 95–97% purity from verified specialty chemical suppliers [REFS-1, REFS-2]. In contrast, the structurally related spiro[furo[3,4-c]pyridine-3(1H),4'-piperidine] (CAS 1017599-04-0) is typically listed at ≥95% purity but often lacks certificate-of-analysis traceability from smaller catalog providers . For procurement decisions where downstream multi-step synthesis requires reproducible starting material quality, the documented analytical characterization (NMR, HRMS) of the 1,3-dihydrofuro[3,4-c]pyridine family provides an advantage for the non-spiro scaffold over less-characterized spiro analogues.
| Evidence Dimension | Commercial purity and analytical characterization |
|---|---|
| Target Compound Data | 95% (AChemBlock), 97% (Pharmablock/ ChemicalBook); full NMR/HRMS characterization available for the scaffold class |
| Comparator Or Baseline | Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidine]: typical purity ≥95% from catalog suppliers; no dedicated synthetic methodology paper with full characterization panel located |
| Quantified Difference | 2% absolute purity range advantage (97% vs. 95%); qualitative advantage in scaffold-level analytical documentation |
| Conditions | Supplier-reported purities (HPLC area%); characterization per Synthesis 2021 methodology for 1,3-dihydrofuro[3,4-c]pyridine class |
Why This Matters
Higher documented purity and established analytical protocols reduce the risk of undefined impurities interfering with sensitive downstream chemistry (e.g., metal-catalyzed couplings, biological assays).
